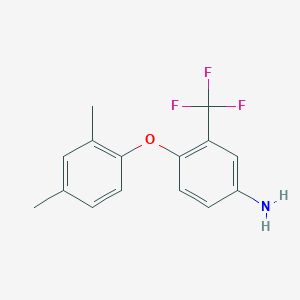
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Facile Synthesis and Structural Properties : A study detailed the synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s, showcasing a method that could be applicable to synthesizing structurally related compounds. This research highlights the potential for creating materials with specific electronic properties (Ito et al., 2002).
Electrochemical Applications : Research on the electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solutions demonstrates the potential of aniline-based compounds in developing new materials with applications in energy storage and conversion (Shahhosseini et al., 2016).
Chemical Engineering and Novel Methodologies
- Innovative Synthesis Protocols : A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives was reported, indicating the importance of developing new methods for introducing functional groups to aniline backbones. This could provide a foundation for synthesizing compounds with similar functionalization to 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline (Feng & Ngai, 2016).
Analytical Chemistry and Characterization
- Vibrational Analysis for Material Characterization : An experimental and theoretical vibrational analysis of compounds with structural similarities to 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline explored the effects of substituents on the aniline structure. This research is crucial for understanding the electronic properties and potential applications of such compounds (Revathi et al., 2017).
Advanced Material Development
- Electroluminescence and Organic Electronics : A study on the synthesis of emitting amorphous molecular materials incorporating aniline derivatives demonstrates the potential of aniline-based compounds in organic electroluminescent devices and light-emitting materials (Doi et al., 2003).
Propiedades
IUPAC Name |
4-(2,4-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-5-13(10(2)7-9)20-14-6-4-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRBPQPALHYLJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

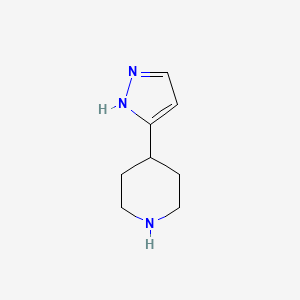
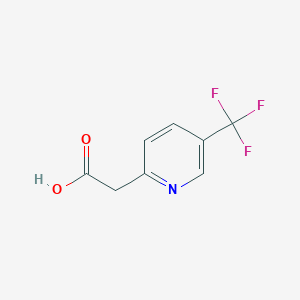
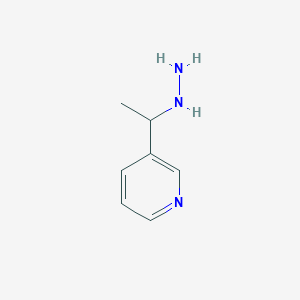
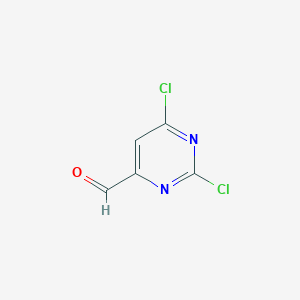
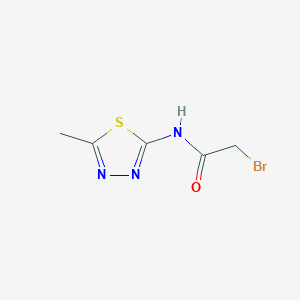
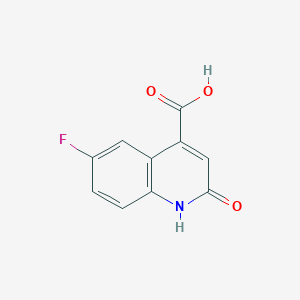
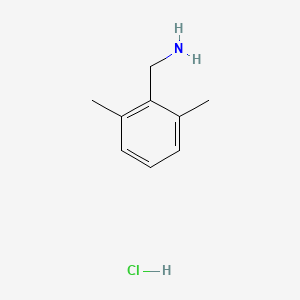
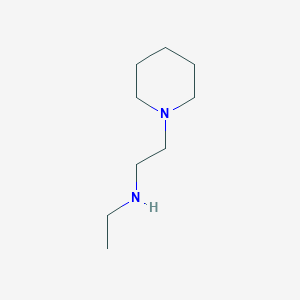
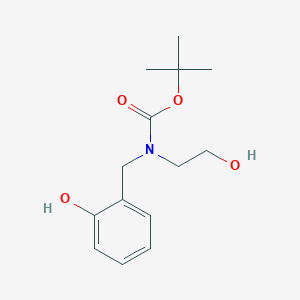
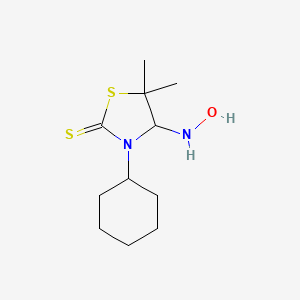
acetic acid](/img/structure/B1345817.png)
![[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid](/img/structure/B1345818.png)
![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)
![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)